molecular formula C20H21N3O2 B5757476 N-ethyl-2-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide

N-ethyl-2-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide

Cat. No.: B5757476
M. Wt: 335.4 g/mol
InChI Key: AVAOMMIPXHNAQC-UHFFFAOYSA-N
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Description

N-ethyl-2-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide, also known as EMOB, is a chemical compound that has gained attention in the scientific community due to its potential as a tool for studying the nervous system. EMOB is a selective antagonist of the GABA(A) receptor, which is a type of receptor found in the brain that is involved in the regulation of anxiety, sleep, and muscle relaxation.

Mechanism of Action

N-ethyl-2-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide acts as a selective antagonist of the GABA(A) receptor, which is a type of receptor found in the brain that is involved in the regulation of anxiety, sleep, and muscle relaxation. By blocking the activity of these receptors, this compound can produce effects such as increased anxiety and decreased muscle relaxation.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects, including increased anxiety, decreased sleep, and decreased muscle relaxation. These effects are consistent with the known functions of the GABA(A) receptor in the nervous system.

Advantages and Limitations for Lab Experiments

N-ethyl-2-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide has several advantages as a tool for studying the nervous system. It is a selective antagonist of the GABA(A) receptor, which allows for precise manipulation of this receptor in experimental settings. This compound is also relatively easy to synthesize, which makes it accessible to researchers. However, there are also limitations to the use of this compound in lab experiments. For example, this compound has a relatively short half-life in the body, which can make it difficult to maintain consistent levels of the compound in experimental animals.

Future Directions

There are several future directions for research on N-ethyl-2-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide and its effects on the nervous system. One area of interest is the role of GABA(A) receptor dysfunction in the development of neurological disorders such as epilepsy and anxiety disorders. Another area of interest is the development of new compounds that can selectively target specific subtypes of GABA(A) receptors, which could lead to the development of more precise treatments for these disorders. Additionally, further research is needed to investigate the potential side effects and safety of this compound and related compounds.

Synthesis Methods

The synthesis of N-ethyl-2-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide involves several steps, starting with the reaction of 3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxylic acid with ethyl chloroformate to form the corresponding ethyl ester. The ester is then reacted with 2-methylbenzylamine to form the amide, which is subsequently treated with sodium hydride and methyl iodide to yield the final product, this compound.

Scientific Research Applications

N-ethyl-2-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide has been used in scientific research to study the role of GABA(A) receptors in the nervous system. Specifically, this compound has been used to investigate the effects of GABA(A) receptor antagonism on anxiety, sleep, and muscle relaxation. This compound has also been used in studies of epilepsy, as GABA(A) receptor dysfunction has been implicated in the development of this disorder.

Properties

IUPAC Name

N-ethyl-2-methyl-N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-4-23(20(24)17-11-6-5-9-15(17)3)13-18-21-19(22-25-18)16-10-7-8-14(2)12-16/h5-12H,4,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVAOMMIPXHNAQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=NC(=NO1)C2=CC=CC(=C2)C)C(=O)C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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